molecular formula C7H13NO2S B2457903 6-Prop-2-enylthiazinane 1,1-dioxide CAS No. 2253638-57-0

6-Prop-2-enylthiazinane 1,1-dioxide

Cat. No.: B2457903
CAS No.: 2253638-57-0
M. Wt: 175.25
InChI Key: IGZHJYHXYDKAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Prop-2-enylthiazinane 1,1-dioxide, also known as 6-(propan-2-yl)-1,2-thiazinane-1,1-dione, is a chemical compound . It is stored at room temperature .


Synthesis Analysis

The synthesis of 1,2,4-thiadiazinane 1,1-dioxides involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors . The reaction sequence is optimized using DCM, formaldehyde, or DBM as the methylene bridge sources and DBU as the catalyst .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.

Future Directions

While specific future directions for 6-Prop-2-enylthiazinane 1,1-dioxide are not mentioned in the search results, thiazinanes and their derivatives are considered important in disease treatment and are worthy of further exploration . This suggests that future research could focus on exploring the potential uses of this compound in disease treatment.

Properties

IUPAC Name

6-prop-2-enylthiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-2-4-7-5-3-6-8-11(7,9)10/h2,7-8H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZHJYHXYDKAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCNS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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